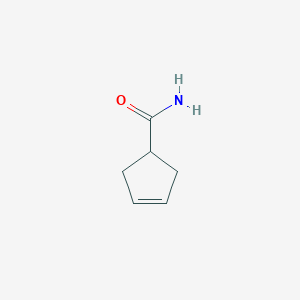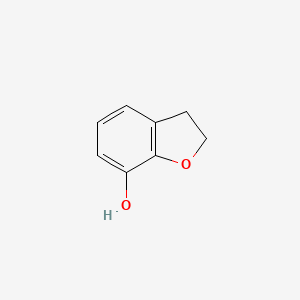
2,3-Dihydrobenzofuran-7-ol
Descripción general
Descripción
“2,3-Dihydrobenzofuran-7-ol” is a chemical compound with the CAS Number: 879093-09-1 . It has a molecular weight of 136.15 and its IUPAC name is 2,3-dihydro-1-benzofuran-7-ol .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-7-ol is represented by the InChI Code: 1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 . The compound has been used in molecular docking and molecular dynamics, as well as ADMET studies .
Chemical Reactions Analysis
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 136.15 . The compound is sealed in dry storage at room temperature .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field : Medical Research, Oncology .
- Summary of Application : Benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . For example, a compound (referred to as compound 36) was found to have significant cell growth inhibitory effects .
- Methods of Application : The compound was applied to various cancer cells at a concentration of 10 μM .
- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antimicrobial Activity
- Scientific Field : Microbiology, Pharmacology .
- Summary of Application : Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications, including antimicrobial activity .
- Methods of Application : The compounds were tested for their growth inhibition against Gram-positive and Gram-negative bacteria .
- Results : An isomeric mixture of diacetylbenzofurans emerged as the most potent microbial agent. In particular, 2,3-diacetylbenzofuran was the most potent compound .
Anti-Hepatitis C Virus Activity
- Scientific Field : Virology, Pharmacology .
- Summary of Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
Antioxidative Activity
- Scientific Field : Biochemistry, Pharmacology .
- Summary of Application : Benzofuran compounds have shown antioxidative activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results : The antioxidative properties of benzofuran compounds make them potential candidates for the treatment of diseases related to oxidative stress .
Antiviral Activity
- Scientific Field : Virology, Pharmacology .
- Summary of Application : Benzofuran derivatives have shown antiviral activities. For example, a compound found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results : The compound has IC50 values of 2.3 and 2.8 μM, respectively .
Synthesis of Complex Benzofuran Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Benzofuran derivatives are used in the synthesis of complex benzofuran compounds. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results : This method has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Safety And Hazards
Direcciones Futuras
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the synthesis of these compounds and their potential as antimicrobial agents .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQAHWDPDAUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-ol | |
CAS RN |
879093-09-1 | |
| Record name | 2,3-dihydro-1-benzofuran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)
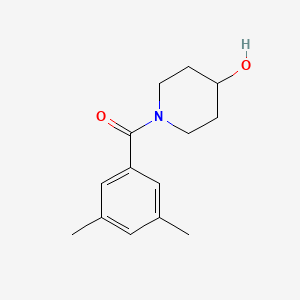
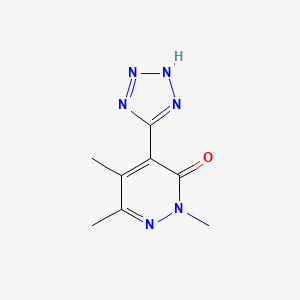
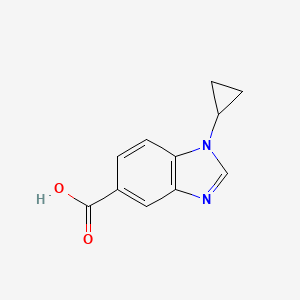
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)
![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
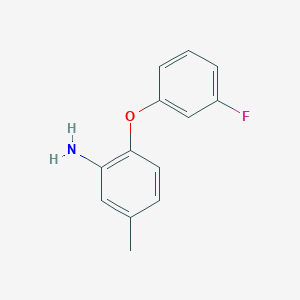

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
